molecular formula C18H17NO3S2 B12255525 N-({[3,3'-bithiophene]-5-yl}methyl)-2,3-dimethoxybenzamide

N-({[3,3'-bithiophene]-5-yl}methyl)-2,3-dimethoxybenzamide

Cat. No.: B12255525
M. Wt: 359.5 g/mol
InChI Key: HSHDLXKSVOBXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[3,3’-bithiophene]-5-yl}methyl)-2,3-dimethoxybenzamide is a complex organic compound that features a bithiophene moiety linked to a dimethoxybenzamide group

Properties

Molecular Formula

C18H17NO3S2

Molecular Weight

359.5 g/mol

IUPAC Name

2,3-dimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide

InChI

InChI=1S/C18H17NO3S2/c1-21-16-5-3-4-15(17(16)22-2)18(20)19-9-14-8-13(11-24-14)12-6-7-23-10-12/h3-8,10-11H,9H2,1-2H3,(H,19,20)

InChI Key

HSHDLXKSVOBXAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2=CC(=CS2)C3=CSC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-2,3-dimethoxybenzamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: N-({[3,3’-bithiophene]-5-yl}methyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.